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SW1116 Subculture Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals experiencing

detachment problems with the SW1116 cell line during subculture.

Frequently Asked Questions (FAQs)
Q1: Why are my SW1116 cells difficult to detach during subculture?

A1: SW1116 cells are known to be strongly adherent. Difficulty in detachment can be due to

several factors, including reaching over-confluency, insufficient trypsin activity, or the presence

of residual serum that inhibits trypsin.[1]

Q2: After successfully detaching the cells, why do they fail to reattach to the new flask?

A2: Poor reattachment can result from excessive exposure to trypsin, which can damage cell

surface proteins essential for adhesion.[1] Other causes include low seeding density, harsh

pipetting, or the absence of a suitable attachment surface.

Q3: What causes my SW1116 cells to clump together after passaging?

A3: Cell clumping is often a sign of cell stress or damage during the subculture process. Over-

trypsinization can lead to the release of DNA from lysed cells, which is sticky and causes cells

to aggregate. Mechanical stress from vigorous pipetting can also contribute to clumping.
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Q4: What is the recommended seeding density for SW1116 cells?

A4: A recommended seeding density for SW1116 cells is between 2 x 10⁴ and 3 x 10⁴

cells/cm².[2] However, the optimal density can vary depending on the experimental context.

Q5: Should I coat my culture flasks for SW1116 cells?

A5: While not always necessary, coating culture surfaces with extracellular matrix components

like Collagen I or Poly-L-Lysine can enhance the attachment of SW1116 cells, especially if you

are experiencing reattachment issues.

Troubleshooting Guides
Issue 1: Cells are difficult to detach

Possible Cause Troubleshooting Step

Over-confluency
Subculture cells when they are 70-80%

confluent.[2] Do not wait for 100% confluency.

Inactive Trypsin

Use fresh, pre-warmed (37°C) trypsin-EDTA

solution for each use. Ensure the pH of the

trypsin solution is appropriate (pH 7.2-8.0).

Residual Serum

Before adding trypsin, wash the cell monolayer

with a sterile Phosphate Buffered Saline (PBS)

without Ca²⁺ and Mg²⁺ to remove any remaining

serum that can inhibit trypsin activity.[1]

Insufficient Trypsin Incubation

Incubate the cells with trypsin at 37°C. Observe

the cells under a microscope; they should

become rounded and start to detach. Gently tap

the side of the flask to aid detachment.[1]

Trypsin Concentration

If using 0.25% trypsin-EDTA is too harsh,

consider switching to a lower concentration,

such as 0.05% trypsin/EDTA.[2]

Issue 2: Poor reattachment of cells after subculture
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Possible Cause Troubleshooting Step

Over-trypsinization

Minimize the exposure of cells to trypsin. As

soon as the cells are detached, neutralize the

trypsin with a medium containing fetal bovine

serum (FBS) or a soybean trypsin inhibitor.[3]

Low Cell Viability

Perform a trypan blue exclusion assay to

determine the viability of the cells after

detachment. If viability is low, adjust the

trypsinization protocol.

Low Seeding Density

Increase the seeding density to encourage cell-

cell contact and survival. A split ratio of 1:3 to

1:6 is recommended.[2]

Harsh Handling
Pipette the cell suspension gently to avoid

mechanical damage.

Suboptimal Culture Surface
Consider coating the culture flasks with Poly-L-

Lysine or Collagen I to promote cell attachment.

Quantitative Data Summary
Table 1: Recommended Subculture Parameters for SW1116 Cells

Parameter Recommendation Source

Confluency for Subculture 70-80% [2]

Trypsin-EDTA Concentration 0.05% [2]

Seeding Density 2-3 x 10,000 cells/cm² [2]

Split Ratio 1:3 to 1:6 [2]

Note: The optimal conditions may vary slightly between different laboratories and reagent

sources. It is recommended to perform initial optimization experiments.
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Protocol 1: Standard Subculture of SW1116 Cells
Preparation: Pre-warm complete growth medium, PBS (without Ca²⁺/Mg²⁺), and 0.05%

Trypsin-EDTA solution to 37°C.

Observation: Check the confluency of the SW1116 cells under a microscope. Proceed with

subculture when the cells are 70-80% confluent.[2]

Washing: Aspirate the old medium from the flask. Wash the cell monolayer with 5-10 mL of

sterile PBS. Aspirate the PBS.

Trypsinization: Add 1-2 mL of 0.05% Trypsin-EDTA solution to the flask, ensuring the entire

cell monolayer is covered. Incubate at 37°C for 2-5 minutes.

Detachment: Observe the cells under the microscope. Once the cells appear rounded and

detached, gently tap the side of the flask to dislodge the remaining cells.

Neutralization: Add 4-8 mL of pre-warmed complete growth medium to the flask to inactivate

the trypsin.

Cell Collection: Gently pipette the cell suspension up and down to create a single-cell

suspension. Transfer the suspension to a sterile conical tube.

Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

Resuspension: Aspirate the supernatant and resuspend the cell pellet in a fresh complete

growth medium.

Seeding: Determine the cell concentration and viability using a hemocytometer and trypan

blue. Seed new flasks at a density of 2-3 x 10⁴ cells/cm².[2]

Incubation: Place the newly seeded flasks in a 37°C incubator.

Protocol 2: Coating Culture Flasks with Poly-L-Lysine
Preparation: Prepare a 0.1 mg/mL solution of Poly-L-Lysine in sterile water.
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Coating: Add a sufficient volume of the Poly-L-Lysine solution to the culture flask to cover the

entire growth surface.

Incubation: Incubate the flask at room temperature for 1-2 hours.

Aspiration and Washing: Aspirate the Poly-L-Lysine solution and wash the flask twice with

sterile, tissue culture-grade water.

Drying: Allow the flask to air dry completely in a sterile environment before seeding the cells.
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Caption: Troubleshooting workflow for SW1116 cell detachment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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